molecular formula C10H9NO3 B8341757 5-Methoxyindan-1,2-dione-2-oxime

5-Methoxyindan-1,2-dione-2-oxime

Cat. No.: B8341757
M. Wt: 191.18 g/mol
InChI Key: RYSYQAKPMLRTDL-UHFFFAOYSA-N
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Description

5-Methoxyindan-1,2-dione-2-oxime is a bicyclic aromatic compound featuring an indan backbone substituted with a methoxy group at the 5-position and an oxime moiety at the 2-keto position.

Key structural attributes include:

  • Indan core: A fused benzene and cyclopentane ring system.
  • Methoxy substitution: Enhances electron-donating properties, influencing reactivity and biological activity.

Synthesis likely involves oxime formation via reaction of 5-Methoxyindan-1,2-dione with hydroxylamine under acidic or basic conditions, analogous to methods for related oximes (e.g., 1-(4-(Phenylthio)phenyl)-octan-1,2-dione-2-oxime) . Purification via column chromatography and characterization by NMR, IR, and MS are standard, as seen in similar indole and indan derivatives .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-hydroxyimino-5-methoxy-3H-inden-1-one

InChI

InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-13)10(8)12/h2-4,13H,5H2,1H3

InChI Key

RYSYQAKPMLRTDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=NO)C2

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological and Functional Differences

  • 5-Methoxyindole-2-carboxylic acid derivatives : These compounds are pharmacologically screened for antimicrobial or antitumor activity, with purity prioritized over yield .
  • 5-Methoxyisatin: Known for antimicrobial properties due to its electron-deficient lactam ring, contrasting with the oxime’s nucleophilic reactivity .
  • 5-Methoxy-6-methyl-2-aminoindan: Demonstrates serotonergic activity similar to MDMA but with reduced neurotoxicity, suggesting the indan scaffold’s utility in CNS drug design .
  • Arylthio-oxime derivatives : Used in agrochemical research, highlighting the versatility of oxime groups in diverse applications .

Hypothesized Activity of 5-Methoxyindan-1,2-dione-2-oxime : Based on structural parallels, this compound may exhibit metal-chelating behavior (via oxime) or CNS modulation (via methoxy-indan core), though empirical data is lacking.

Q & A

Basic: What are the recommended strategies for synthesizing 5-Methoxyindan-1,2-dione-2-oxime?

Methodological Answer:
Synthesis of this compound involves modifying indane derivatives. A plausible route includes:

Starting Material : Begin with 5-methoxyindane derivatives (e.g., 5-Methoxy-2,3-dihydro-1H-inden-2-amine) as precursors .

Oxidation : Use oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to convert the amine group to a dione structure .

Oxime Formation : React the dione intermediate with hydroxylamine (NH₂OH) under controlled pH (e.g., acetic acid buffer) to introduce the oxime moiety .
Validation : Monitor reaction progress via TLC or HPLC. Confirm purity using melting point analysis (mp) and elemental analysis (EA) .

Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Use ¹H/¹³C NMR to confirm methoxy (-OCH₃), dione (C=O), and oxime (-NOH) groups. Compare with PubChem data for analogous indane derivatives .
    • IR Spectroscopy : Identify characteristic peaks: ~1670 cm⁻¹ (C=O stretch), ~3200 cm⁻¹ (N-OH stretch) .
  • Chromatography : HPLC or GC-MS to assess purity (>95% recommended for research-grade samples) .
  • Melting Point : Compare observed mp with literature values (e.g., 199–201°C for structurally related methoxyindoles) .

Advanced: How do reaction conditions influence the tautomeric equilibrium of this compound?

Methodological Answer:
The oxime group exhibits keto-enol tautomerism, which is sensitive to:

pH : Acidic conditions favor the keto form (C=O), while basic conditions stabilize the enol form (C-OH) .

Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance enol stabilization via hydrogen bonding .
Experimental Design :

  • Use UV-Vis spectroscopy to monitor tautomeric shifts at varying pH (2–12).
  • Compare DFT calculations (e.g., Gaussian software) with experimental data to validate equilibrium constants .

Advanced: How can contradictory data on biological activity of 5-Methoxyindan derivatives be resolved?

Methodological Answer:
Contradictions often arise from:

Purity Variability : Impurities in synthesis (e.g., unreacted amines) may skew bioassay results. Validate purity via LC-MS before testing .

Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) affect activity. Standardize protocols using OECD guidelines .

Structural Analogues : Compare results with structurally defined derivatives (e.g., 5-Methoxyindole-2-carboxylic acid ethyl ester) to isolate functional group contributions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage : Store below -20°C in airtight containers to prevent degradation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/organic vapor exposure .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow EPA guidelines for organic waste .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .

Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMF) on reaction pathways using GROMACS .

Validation : Cross-check predictions with experimental kinetics (e.g., rate constants for reactions with amines or thiols) .

Basic: How can researchers optimize yields in large-scale synthesis of this compound?

Methodological Answer:

  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate oxime formation .
  • Solvent Choice : Opt for ethanol/water mixtures to enhance solubility and reduce side reactions .
  • Scale-Up : Gradually increase batch size (e.g., 1g → 10g) while monitoring exothermic reactions via calorimetry .

Advanced: What spectroscopic techniques differentiate this compound from its regioisomers?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in ¹H NMR caused by methoxy and oxime proximity .
  • X-Ray Crystallography : Resolve tautomeric ambiguity by determining crystal structures (e.g., compare with 5-Methoxy-3-(2-hydroxyethyl)indole derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes molecular ion peaks (e.g., [M+H]⁺ = 220.0845 for C₁₀H₁₀NO₃) .

Basic: What are the documented biological targets of structurally related 5-Methoxyindan derivatives?

Methodological Answer:

  • Enzyme Inhibition : Some derivatives inhibit cytochrome P450 enzymes (e.g., CYP3A4) .
  • Receptor Binding : Analogues like 5-Methoxytryptophol interact with serotonin receptors (5-HT₁A) .
    Experimental Design :
  • Use radioligand binding assays (e.g., ³H-5-HT for serotonin receptors) .
  • Validate specificity via knockout cell lines or competitive antagonists .

Advanced: How do steric and electronic effects influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • Steric Effects : Bulky substituents near the oxime group reduce hydrolysis rates. Compare with unsubstituted indan diones .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) destabilize the oxime via inductive effects. Use Hammett plots to quantify substituent effects .
    Stability Testing :
  • Conduct accelerated degradation studies (pH 1–13, 40°C) and analyze via HPLC .

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